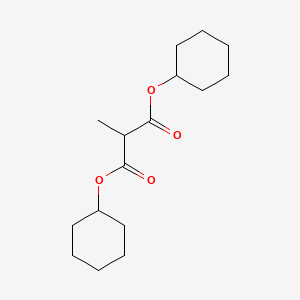

Dicyclohexyl methylpropanedioate

Description

Dicyclohexyl methylpropanedioate is an ester derivative of methylpropanedioic acid (methyl malonate), featuring two cyclohexyl groups esterified to the malonate backbone. For instance, dicyclohexyl methylphosphonate (CAS 7040-53-1) shares the dicyclohexyl motif but substitutes the propanedioate group with a phosphonate moiety . Dicyclohexyl compounds are known for their thermal stability, steric hindrance, and applications in organic synthesis, lubricants, and plasticizers . Methylpropanedioate esters typically serve as intermediates in pharmaceuticals, agrochemicals, or polymer production due to their reactivity in condensation and alkylation reactions.

Properties

CAS No. |

73742-26-4 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

dicyclohexyl 2-methylpropanedioate |

InChI |

InChI=1S/C16H26O4/c1-12(15(17)19-13-8-4-2-5-9-13)16(18)20-14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 |

InChI Key |

WSHAHKVOVQSCNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl methylpropanedioate typically involves the esterification of methylpropanedioic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl methylpropanedioate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Dicyclohexyl methylpropanedioate has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of dicyclohexyl methylpropanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyclohexyl Methylphosphonate (CAS 7040-53-1)

- Molecular Formula : C₁₃H₂₅O₃P

- Functional Group : Phosphonate (P=O)

- Applications : Used in organic synthesis as a solvent or ligand; its phosphonate group enables coordination chemistry and catalytic activity .

- Key Properties : High thermal stability due to rigid cyclohexyl groups; hydrolytically stable compared to esters.

This difference may limit its utility in metal coordination but enhance its role in polymer or pharmaceutical synthesis.

Dicyclohexyl Phthalate

- Molecular Formula : C₂₀H₂₆O₄

- Functional Group : Phthalate (aromatic dicarboxylate)

- Applications : Plasticizer for PVC, improving flexibility and durability .

- Key Properties : High molecular weight, low volatility, and resistance to migration.

Methyl-[2-Hydroxyimino-3-(4-Hydroxyphenyl)]-Propionate ()

- Molecular Formula: C₁₀H₁₁NO₄

- Functional Group: Hydroxyimino-propionate

- Applications: Precursor for anticancer agents; tested against MCF-7, A549, and melanoma cell lines .

- Key Properties : Bioactive oxime group enables inhibition of cancer cell proliferation (IC₅₀ values in µM range).

Contrast: While both compounds are methyl propionate derivatives, the hydroxyimino and aromatic groups in the latter confer specific biological activity absent in dicyclohexyl methylpropanedioate. The latter’s cyclohexyl groups may enhance lipid solubility, affecting pharmacokinetics.

Comparative Data Table

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.